1-Oxa-6-azaspiro[3.5]nonane hydrochloride
Description
1-Oxa-6-azaspiro[3.5]nonane hydrochloride is a heterocyclic compound with the molecular formula C7H14ClNO. It is primarily used as a building block in organic synthesis and pharmaceutical research. The compound is characterized by its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-oxa-8-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(3-5-9-7)6-8-4-1;/h8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQGGVYBSDUQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCO2)CNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956354-49-6 | |
| Record name | 1-oxa-6-azaspiro[3.5]nonane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-6-azaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction is often carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-6-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : The compound serves as a versatile building block for synthesizing complex organic molecules. Its spirocyclic nature allows for the formation of various derivatives, enhancing its utility in synthetic chemistry.
2. Medicinal Chemistry
- Drug Development : 1-Oxa-6-azaspiro[3.5]nonane hydrochloride is utilized in the synthesis of pharmaceutical compounds, including potential drug candidates. It has shown promise as an intermediate in developing bioactive molecules targeting specific biological pathways, particularly in cancer research .
- Case Study : In a drug discovery project, researchers incorporated spirocyclic oxetanes into benzimidazole frameworks to enhance binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, which is over-expressed in cancer cell lines. The incorporation of this compound resulted in improved efficacy of the synthesized drugs .
3. Biological Research
- Biochemical Studies : The compound is employed to study biological systems, particularly its interactions with various receptors and enzymes. Its ability to modulate biological activity makes it a valuable tool in pharmacology and biochemistry.
- Mechanism of Action : The mechanism involves binding to specific molecular targets, influencing their activity and potentially leading to therapeutic effects depending on the target context .
4. Industrial Applications
- Specialty Chemicals Production : Beyond its applications in pharmaceuticals, this compound is also used in producing specialty chemicals and materials, showcasing its versatility across different sectors.
Data Table: Applications Overview
| Application Area | Description | Case Studies/Examples |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Used in developing derivatives for synthetic pathways |
| Medicinal Chemistry | Intermediate for drug development | Enhanced binding affinity for NQO1 in cancer research |
| Biological Research | Studies on receptor/enzyme interactions | Modulation of biological activity through targeted binding |
| Industrial Applications | Production of specialty chemicals | Utilized in various industrial chemical syntheses |
Mechanism of Action
The mechanism of action of 1-Oxa-6-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
- 6-Oxa-1-azaspiro[3.5]nonane hydrochloride
- 1-Oxa-7-azaspiro[3.5]nonane hydrochloride
- 2-Oxa-6-azaspiro[3.5]nonane oxalate
Uniqueness: 1-Oxa-6-azaspiro[35]nonane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity
Biological Activity
1-Oxa-6-azaspiro[3.5]nonane hydrochloride is a heterocyclic compound characterized by its unique spirocyclic structure. This compound has garnered attention in pharmaceutical and chemical research due to its potential biological activities, including interactions with various molecular targets. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data in a structured format.
Chemical Structure and Properties
This compound has the molecular formula . Its spirocyclic structure contributes to its distinct chemical properties, making it a valuable building block in organic synthesis and medicinal chemistry.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes in biological systems. The compound can modulate various biochemical pathways, leading to different biological effects depending on the target involved. Notably, it has been studied for its potential to inhibit certain enzymes and bind to receptors, which is critical for its application in drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on spiroheterocycles have shown promising antibacterial and antifungal activities, suggesting that this compound may also possess similar effects .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can affect cell viability in various cancer cell lines. The compound's ability to induce apoptosis or inhibit proliferation is an area of active research, particularly in the context of developing new anticancer agents.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis induction |
| HeLa (Cervical) | 30 | Cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of proliferation |
Study on Anticancer Properties
A study published in a peer-reviewed journal evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations above 20 µM, with observable morphological changes consistent with apoptosis .
Enzyme Inhibition Assays
Another study focused on the enzyme inhibition potential of this compound, particularly targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in many cancer types. The research found that this compound binds effectively to NQO1, suggesting a mechanism for its anticancer activity through enzyme modulation .
Safety Profile
Toxicological assessments reveal that while this compound shows promising biological activity, it also exhibits some level of cytotoxicity at higher concentrations. Safety data indicate skin and eye irritation potential, necessitating careful handling during laboratory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
